molecular formula C16H14ClN3O3S B3629380 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-cyanophenyl)acetamide

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-cyanophenyl)acetamide

Cat. No.: B3629380
M. Wt: 363.8 g/mol
InChI Key: ZEHVMANDPYFMOP-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-cyanophenyl)acetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group attached to a chlorophenyl ring, a methylamino group, and a cyanophenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-cyanophenyl)acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonyl methylamine. This intermediate is then reacted with 4-cyanophenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-cyanophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-cyanophenyl)acetamide is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis for creating complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-cyanophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the cyanophenyl group may enhance binding affinity. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-methoxy-2-nitrophenyl)acetamide
  • 4-((2-((4-chlorophenyl)sulfonyl)hydrazono)methyl)phenyl 2-methylbenzoate

Uniqueness

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-cyanophenyl)acetamide stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-20(24(22,23)15-8-4-13(17)5-9-15)11-16(21)19-14-6-2-12(10-18)3-7-14/h2-9H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHVMANDPYFMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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